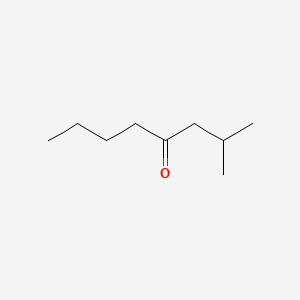

2-Methyl-4-octanone

Overview

Description

2-Methyloctan-4-one is a ketone.

Biological Activity

2-Methyl-4-octanone, a volatile organic compound, has garnered attention for its biological activities, particularly in the context of chemical ecology and pest management. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its role as a pheromone in insect behavior and potential applications in pest control.

This compound is an aliphatic ketone characterized by its unique structure, which contributes to its volatility and biological activity. Its molecular formula is C₉H₁₈O, and it has a boiling point of approximately 158 °C. This compound is often found in various natural sources and has been studied for its ecological roles.

Biological Activity

1. Role as an Insect Pheromone

Research has established that this compound functions as an aggregation pheromone in several insect species, notably within the Curculionidae family. For example, it has been identified as a key component of the male-produced aggregation pheromone in the sugarcane weevil (Sphenophorus levis). The presence of this compound influences the aggregation behavior of both male and female weevils, enhancing mating success and population dynamics .

2. Efficacy in Pest Management

Field studies have demonstrated that traps baited with this compound can effectively attract and capture target pest species, including the agave weevil (Scyphophorus acupunctatus). The integration of this compound in trap designs has shown promise for sustainable pest management strategies that reduce reliance on synthetic pesticides .

Case Studies

Case Study 1: Sugarcane Weevil Behavior

In a controlled laboratory setting, bioassays were conducted using racemic mixtures of this compound to assess its impact on weevil aggregation. Results indicated significant attraction to traps containing this compound compared to controls without it. The study highlighted the potential for using this compound in integrated pest management (IPM) programs targeting sugarcane crops.

Case Study 2: Agave Weevil Traps

A similar approach was taken with the agave weevil, where traps infused with this compound were tested in field conditions. The traps demonstrated a higher capture rate of agave weevils compared to those without the pheromone, suggesting that this compound could be pivotal in managing infestations effectively.

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Scientific Research Applications

Proteomics Research

2-Methyl-4-octanone is primarily utilized as a building block in proteomics research. It serves as an intermediate in the synthesis of specific peptides, which are crucial for studying protein functions and interactions. The compound's ability to introduce unique chemical functionalities into peptide sequences allows researchers to probe protein interactions more effectively.

Key Uses in Proteomics :

- Photocleavable Linkers : Researchers can incorporate this compound into peptides to create photocleavable linkers that can be activated by light, facilitating controlled release of attached molecules. This is particularly useful for studying protein-protein interactions and targeted drug delivery .

Pheromone Studies

This compound has been identified as a significant component in the pheromone blends of various insect species, notably the sugarcane weevil (Sphenophorus spp.). It functions as a male-produced aggregation pheromone, attracting both male and female insects during mating seasons.

Case Study: Sugarcane Weevil :

- Field experiments demonstrated that traps baited with this compound captured significantly more weevils than control traps, underscoring its effectiveness in natural settings .

Behavioral Response Data :

| Concentration (ng/µL) | Male Attraction | Female Attraction |

|---|---|---|

| 1 | No Preference | No Preference |

| 10 | Attracted | Not Attracted |

| 100 | Attracted | Attracted |

This table summarizes findings from behavioral assays indicating that higher concentrations of this compound significantly enhance attraction in both sexes.

Pharmaceutical Intermediates

The compound is also employed as an intermediate in pharmaceutical synthesis, where its structural properties facilitate the creation of various therapeutic agents. Its stability and reactivity make it suitable for generating complex molecules from simpler precursors .

Flavor and Fragrance Industry

Due to its pleasant odor profile, this compound is used in the production of flavors and fragrances. Its unique chemical structure allows it to blend well with other aromatic compounds, enhancing the overall scent profile of products .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methyl-4-octanone, and how are they determined experimentally?

- Answer : Key properties include molecular formula (C₉H₁₈O), molecular weight (142.24 g/mol), boiling point (180°C at 760 mmHg), density (0.814 g/cm³), and refractive index (1.415) . These are determined via gas chromatography (GC) for purity, nuclear magnetic resonance (NMR) for structural confirmation, and differential scanning calorimetry (DSC) for thermal stability. For reproducibility, experimental conditions (e.g., pressure, solvent) must align with standardized protocols .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

- Answer : A typical method involves the oxidation of 2-methyl-4-octanol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Alternative routes include Friedel-Crafts acylation of methyl-substituted alkanes. Reaction conditions (temperature, catalyst stoichiometry) must be optimized to minimize by-products like regioisomers . Characterization via GC-MS and IR spectroscopy ensures product identity .

Q. How can researchers validate the purity of this compound for experimental use?

- Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, comparing retention times against certified reference standards. Water content (via Karl Fischer titration) and residual solvents (via headspace GC) are critical for hygroscopic or volatile impurities. Documentation must comply with pharmacopeial guidelines for reagent-grade chemicals .

Advanced Research Questions

Q. What challenges arise in controlling regioselectivity during the synthesis of this compound derivatives?

- Answer : Competing reactions at the ketone group (e.g., nucleophilic attack at C-4 vs. C-2) can lead to mixed regioisomers. Strategies include steric hindrance modulation (e.g., bulky protecting groups) or transition-metal catalysts (e.g., Pd-mediated cross-coupling). Kinetic vs. thermodynamic control must be evaluated via time-resolved NMR .

Q. How can discrepancies in reported physicochemical data for this compound be resolved?

- Answer : Cross-referencing data from authoritative databases like NIST Chemistry WebBook and CAS Common Chemistry is essential. Discrepancies often stem from measurement conditions (e.g., pressure during boiling point determination) or sample purity. Researchers should replicate experiments under standardized protocols and report detailed metadata (e.g., instrument calibration) .

Q. What advanced analytical techniques are recommended for studying this compound’s reactivity in complex reaction systems?

- Answer : In situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation during catalysis. High-resolution mass spectrometry (HRMS) identifies transient species, while computational modeling (DFT) predicts reaction pathways. For kinetic studies, stopped-flow NMR provides time-resolved data on reaction mechanisms .

Q. How does the steric environment of this compound influence its applications in asymmetric synthesis?

- Answer : The methyl group at C-2 creates a chiral center, enabling its use as a ligand in enantioselective catalysis. For example, it facilitates asymmetric aldol reactions when coordinated to chiral auxiliaries like Evans’ oxazolidinones. X-ray crystallography and circular dichroism (CD) spectroscopy validate stereochemical outcomes .

Q. Methodological Notes

Properties

IUPAC Name |

2-methyloctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSKJDZASFIJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074308 | |

| Record name | 2-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-38-8 | |

| Record name | 4-Octanone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.